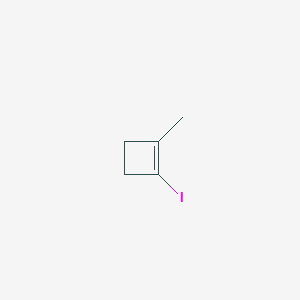![molecular formula C27H38N2O3 B14360322 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate CAS No. 90430-86-7](/img/structure/B14360322.png)
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. The compound’s structure includes an ethoxy group attached to a phenyl ring, which is further connected to a diazenyl group and a tridecanoate ester chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate typically involves a diazotization reaction followed by esterification. The process begins with the diazotization of 4-ethoxyaniline to form the diazonium salt. This intermediate is then coupled with phenol to produce the azo compound. The final step involves esterification with tridecanoic acid under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Derivatives with different functional groups replacing the ethoxy group.
Applications De Recherche Scientifique
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compound reactions.
Biology: Investigated for its potential use in biological staining and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which can interact with cellular components. The ethoxy and tridecanoate groups contribute to its lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(E)-(4-Octyloxyphenyl)diazenyl]aniline: Similar structure with an octyloxy group instead of an ethoxy group.
[(Z)-{4-[(E)-Phenyldiazenyl]phenyl}diazenyl]malononitrile: Contains a diazenyl group and a malononitrile moiety.
4-[(E)-(4-Ethoxyphenyl)diazenyl]-1,3-benzenediamine hydrochloride: Similar azo compound with a benzenediamine group.
Uniqueness
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate is unique due to its specific combination of an ethoxy group, diazenyl linkage, and tridecanoate ester chain. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in dyes, pigments, and potential therapeutic uses.
Propriétés
Numéro CAS |
90430-86-7 |
|---|---|
Formule moléculaire |
C27H38N2O3 |
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
[4-[(4-ethoxyphenyl)diazenyl]phenyl] tridecanoate |
InChI |
InChI=1S/C27H38N2O3/c1-3-5-6-7-8-9-10-11-12-13-14-27(30)32-26-21-17-24(18-22-26)29-28-23-15-19-25(20-16-23)31-4-2/h15-22H,3-14H2,1-2H3 |
Clé InChI |
YKMGHUDQEFBIBV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




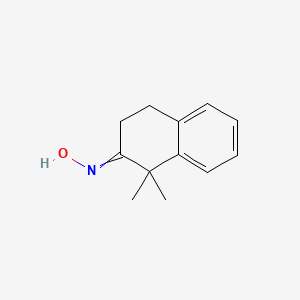
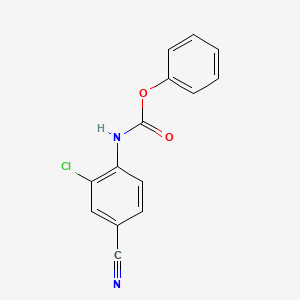
![S-Propyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14360269.png)


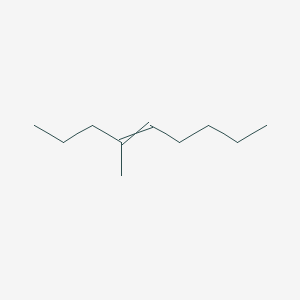
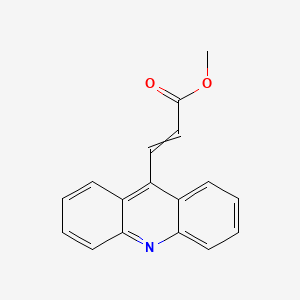
![N~1~,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide](/img/structure/B14360309.png)
![1-{4-[(Naphthalen-1-yl)oxy]butyl}-1-oxo-1lambda~5~-azepane](/img/structure/B14360311.png)
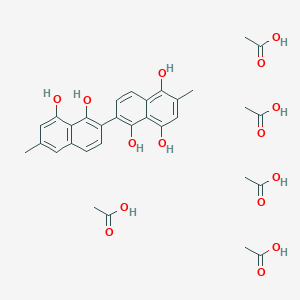
![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole](/img/structure/B14360316.png)
